molecular formula C8H6ClNO B12978293 3-Chloro-6-ethynyl-2-methoxypyridine

3-Chloro-6-ethynyl-2-methoxypyridine

Cat. No.: B12978293
M. Wt: 167.59 g/mol
InChI Key: UVBMEVRWELPMSV-UHFFFAOYSA-N
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Description

3-Chloro-6-ethynyl-2-methoxypyridine is an organic compound with the molecular formula C8H6ClNO It is a derivative of pyridine, characterized by the presence of a chloro group at the 3-position, an ethynyl group at the 6-position, and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-ethynyl-2-methoxypyridine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Chlorination: The 2-methoxypyridine is chlorinated at the 3-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.

    Ethynylation: The chlorinated intermediate is then subjected to ethynylation at the 6-position. This step often involves the use of ethynylating agents like ethynyl magnesium bromide (EtMgBr) or ethynyl lithium (EtLi) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-ethynyl-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction to form corresponding alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of 3-amino-6-ethynyl-2-methoxypyridine.

    Oxidation: Formation of 3-chloro-6-ethynyl-2-pyridone.

    Reduction: Formation of 3-chloro-6-ethenyl-2-methoxypyridine.

Scientific Research Applications

3-Chloro-6-ethynyl-2-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethynyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxypyridine: Similar structure but lacks the ethynyl group.

    3-Chloro-6-methoxypyridazine: Similar structure but with a different ring system.

    2-Methoxypyridine: Lacks both the chloro and ethynyl groups.

Uniqueness

3-Chloro-6-ethynyl-2-methoxypyridine is unique due to the presence of both chloro and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-6-ethynyl-2-methoxypyridine

InChI

InChI=1S/C8H6ClNO/c1-3-6-4-5-7(9)8(10-6)11-2/h1,4-5H,2H3

InChI Key

UVBMEVRWELPMSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C#C)Cl

Origin of Product

United States

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